molecular formula C13H17NO3S B1385828 1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one CAS No. 1018302-24-3

1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one

Cat. No.: B1385828
CAS No.: 1018302-24-3
M. Wt: 267.35 g/mol
InChI Key: OFCDCJFYGMZQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders and inflammation.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one can be compared with other similar compounds, such as:

    1-[(4-Methylphenyl)sulfonyl]piperidin-4-one: This compound has a similar structure but with a single methyl group on the phenyl ring. It may exhibit different biological activities and reactivity due to the difference in substitution pattern.

    1-[(3,4-Dichlorophenyl)sulfonyl]piperidin-4-one: This compound has chlorine atoms instead of methyl groups on the phenyl ring. The presence of electron-withdrawing chlorine atoms can significantly alter the compound’s reactivity and biological properties.

    1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidin-4-one: This compound has methoxy groups on the phenyl ring, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10-3-4-13(9-11(10)2)18(16,17)14-7-5-12(15)6-8-14/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCDCJFYGMZQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one
Reactant of Route 5
Reactant of Route 5
1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one
Reactant of Route 6
Reactant of Route 6
1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.